molecular formula C16H14O4 B1368154 Alloisoimperatorin CAS No. 35214-83-6

Alloisoimperatorin

Cat. No.: B1368154
CAS No.: 35214-83-6
M. Wt: 270.28 g/mol
InChI Key: JLCROWZWGSUEMR-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Alloisoimperatorin plays a significant role in biochemical reactions, particularly in the induction of alkaline phosphatase activity. It has an EC50 value of 0.8 μg/mL for this activity . The compound interacts with various enzymes and proteins, including alkaline phosphatase, which it activates. This interaction is crucial for its potential use in the study of hormone-dependent cancers and the alleviation of menopausal symptoms .

Cellular Effects

This compound has been shown to influence various cellular processes. It induces autophagy in cervical cancer cells via the reactive oxygen species pathway . The compound also exhibits anti-proliferative effects, increases apoptosis rates, and enhances autophagy fluorescence in HeLa and SiHa cells . Additionally, this compound has estrogenic activity on the Ishikawa cell line, showing a strong ability to induce alkaline phosphatase .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It induces autophagy by increasing reactive oxygen species production and inhibiting cell proliferation . The compound also interacts with the ACSL4/AMPK/mTOR signaling pathway, which is involved in ferroptosis regulation . These interactions lead to changes in gene expression and enzyme activity, contributing to its biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation have been studied, showing that it can induce long-term effects on cellular function. For instance, this compound has been shown to maintain its anti-proliferative and autophagy-inducing effects over extended periods in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits threshold effects, with higher doses leading to increased anti-tumor activity and potential toxic effects . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as Acyl-CoA synthetase long chain family member 4 (ACSL4) and is part of the AMPK/mTOR signaling pathway . These interactions affect metabolic flux and metabolite levels, contributing to the compound’s biological activities.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . This distribution is essential for its biological activity and therapeutic potential.

Subcellular Localization

This compound’s subcellular localization plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is vital for its interactions with enzymes and proteins, influencing its overall biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: Alloisoimperatorin can be synthesized through several methods, including organic synthesis and extraction from natural sources. The synthetic route typically involves the use of precursor molecules such as umbelliferone and appropriate reagents to form the coumarin structure .

Industrial Production Methods: Industrial production of this compound often relies on extraction from plant sources. The primary methods include:

Chemical Reactions Analysis

Alloisoimperatorin undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dihydro derivatives .

Comparison with Similar Compounds

Alloisoimperatorin is structurally similar to other coumarins such as:

  • Imperatorin
  • Phellopterin
  • Byakangelicol
  • Byakangelicin
  • Neobyakangelicol

Uniqueness: this compound stands out due to its potent estrogenic activity and its ability to induce multiple cell death pathways, making it a unique compound in the study of hormone-dependent cancers and other diseases .

Properties

IUPAC Name

4-hydroxy-9-(3-methylbut-2-enyl)furo[3,2-g]chromen-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O4/c1-9(2)3-4-12-15-11(7-8-19-15)14(18)10-5-6-13(17)20-16(10)12/h3,5-8,18H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLCROWZWGSUEMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C2C(=C(C3=C1OC=C3)O)C=CC(=O)O2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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